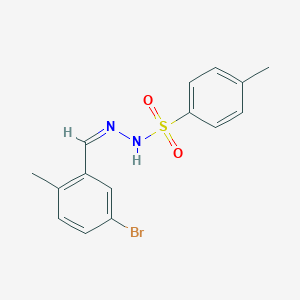

N'-(5-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Description

N'-(5-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative characterized by a sulfonohydrazide backbone conjugated with a substituted benzylidene moiety. Its structure includes a 4-methylbenzenesulfonohydrazide group linked to a 5-bromo-2-methylbenzaldehyde-derived imine. The bromine atom at the 5-position and methyl group at the 2-position of the benzylidene ring distinguish it from other sulfonohydrazide derivatives. These substituents likely influence its electronic properties, steric bulk, and biological interactions .

Properties

IUPAC Name |

N-[(Z)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-9-14(16)6-5-12(13)2/h3-10,18H,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCAEVCTUKHAIT-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 5-bromo-2-methylbenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(5-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide moiety to corresponding amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of N'-(5-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

1.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Material Science

2.1 Polymer Chemistry

This compound can be utilized as a monomer in polymer synthesis. Its sulfonamide group facilitates the formation of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. These polymers could be applied in coatings, adhesives, and other industrial materials .

2.2 Photonic Applications

Due to its unique optical properties, this compound is being investigated for applications in photonics. Its ability to form stable complexes with metal ions can be exploited in the development of sensors and devices that require precise light manipulation .

Analytical Chemistry

3.1 Chemical Sensors

The compound's reactivity makes it suitable for developing chemical sensors. Its ability to selectively bind to specific analytes allows for the detection of various substances, including heavy metals and organic pollutants, which is crucial for environmental monitoring .

3.2 Chromatography Applications

In chromatography, this compound can serve as a stationary phase or a derivatizing agent for enhancing the separation of complex mixtures. Its unique chemical properties can improve the resolution and sensitivity of chromatographic techniques .

Case Studies

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine atom and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- Substituent Position: Bromine at the 5-position (target) vs. 4-position (1b) alters electronic distribution and steric effects.

- Functional Groups : Hydroxy/methoxy substituents (e.g., in ’s compound 3) improve hydrogen-bonding interactions with biomolecules like DNA, whereas bromine/methyl groups prioritize hydrophobic interactions .

DNA Interaction

- ’s Compound 3 (2-hydroxy-3-methoxy substitution): Demonstrates SS-DNA intercalation via base-pair separation, confirmed by UV-Vis and fluorescence quenching .

- Target Compound : The absence of hydroxy groups may reduce direct hydrogen bonding with DNA, but bromine’s electron-withdrawing effect could enhance π-π stacking with nucleic acid bases.

Anticancer Activity

- Compound 3k (2-chloro-3-methoxy): Exhibits potent cytotoxicity (IC₅₀ = 1.38 µM) against prostate cancer cells, attributed to chloro and methoxy groups’ synergistic effects .

- Target Compound : Bromine’s larger atomic radius and methyl’s hydrophobicity may improve membrane permeability but could reduce selectivity compared to chloro-methoxy derivatives.

Antimicrobial and Antioxidant Activity

- Target Compound : Bromine’s electronegativity might enhance oxidative stress induction in pathogens, though direct evidence is lacking.

Biological Activity

N'-(5-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide, with the chemical formula C15H15BrN2O2S and CAS number 2432855-13-3, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Weight : 367.26 g/mol

- Purity : 95% (commercially available)

- IUPAC Name : (E)-N'-(5-bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide

-

Structural Formula :

Antioxidant Activity

Recent studies have indicated that this compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound could inhibit DPPH and ABTS radicals significantly, showcasing its potential as an antioxidant agent .

Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. In studies involving B16F10 murine melanoma cells, the compound demonstrated potent inhibition of both cellular and mushroom tyrosinase activities. The inhibition was concentration-dependent, with significant effects observed at concentrations as low as 10 µM .

Table: Tyrosinase Inhibition Efficacy

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| This compound | 10 | 50% |

| Kojic Acid (Control) | 10 | 36% |

| This compound | 20 | 70% |

Cytotoxicity Studies

Cytotoxicity assessments revealed that this compound does not exhibit significant cytotoxic effects at concentrations below 20 µM over a period of 72 hours. However, higher concentrations led to increased cell death in B16F10 cells, indicating a need for careful dosage management in therapeutic applications .

Anti-Melanogenic Effects

The anti-melanogenic effects of the compound were further validated through experiments that involved stimulating melanin production using α-MSH (alpha-Melanocyte-Stimulating Hormone). The results indicated that treatment with the compound significantly reduced melanin content in treated cells compared to controls .

Case Studies and Research Findings

A detailed investigation into the efficacy of this compound was conducted, focusing on its role as a potential therapeutic agent for hyperpigmentation disorders. The research highlighted its mechanism of action involving competitive inhibition of tyrosinase activity, alongside its antioxidant properties that contribute to skin health.

Summary of Findings

- Antioxidant Activity : Effective in scavenging DPPH and ABTS radicals.

- Tyrosinase Inhibition : Potent inhibitor with significant effects at low concentrations.

- Cytotoxicity : Low cytotoxicity at therapeutic doses; caution required at higher concentrations.

- Anti-Melanogenic Effects : Demonstrated ability to reduce melanin synthesis in vitro.

Q & A

Q. What are the common synthetic routes for preparing N'-(5-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide?

The compound is synthesized via a condensation reaction between 5-bromo-2-methylbenzaldehyde and 4-methylbenzenesulfonohydrazide. This reaction typically occurs in methanol or ethanol under reflux conditions (60–80°C) for 4–6 hours, yielding the hydrazone product. Catalytic acetic acid is often added to accelerate imine bond formation. Post-synthesis purification involves recrystallization from ethanol or methanol, achieving yields of 85–92% .

Table 1: Reaction Conditions for Synthesis

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-2-methylbenzaldehyde | Methanol | 65 | 5 | 87 |

| 4-Methylbenzenesulfonohydrazide | Ethanol | 70 | 6 | 92 |

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Purity is confirmed using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Structural characterization employs:

- NMR spectroscopy : - and -NMR confirm the imine (-CH=N-) proton (~8.3 ppm) and aromatic substituents.

- IR spectroscopy : Absorption bands at 1600–1650 cm (C=N stretch) and 1150–1200 cm (SO stretch) validate functional groups.

- X-ray crystallography : Monoclinic/triclinic crystal systems (e.g., P or P2/c) confirm molecular geometry and hydrogen-bonding networks .

Q. What spectroscopic techniques are employed for characterizing this hydrazide derivative?

Key techniques include:

- UV-Vis spectroscopy : π→π* transitions in the aromatic and imine regions (λ ~250–300 nm).

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) align with the theoretical molecular weight (e.g., ~395–430 Da).

- Elemental analysis : C, H, N, and S percentages are compared with calculated values (error margin <0.3%) .

Advanced Research Questions

Q. How do crystallographic studies contribute to understanding the compound's reactivity?

X-ray diffraction reveals planar geometry at the hydrazone moiety, with dihedral angles of 5–10° between the benzene rings. Intra- and intermolecular hydrogen bonds (e.g., N–H⋯O=S) stabilize the crystal lattice and influence solubility. Distorted bond angles at the sulfonamide group (S–N–C ~105°) suggest steric hindrance, which may affect nucleophilic substitution reactions .

Table 2: Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic (P2/c) |

| a, b, c (Å) | 17.505, 13.761, 7.219 |

| β (°) | 94.546 |

| V (Å) | 1733.4 |

Q. What computational methods are used to predict the biological activity of this compound?

Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations predict binding affinities to targets like Staphylococcus aureus enoyl-ACP reductase (binding energy: −8.2 kcal/mol) or human topoisomerase II (ΔG = −7.5 kcal/mol). Pharmacophore modeling identifies the sulfonamide and bromine groups as critical for hydrophobic interactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial IC values (e.g., 12 μM vs. 25 μM) may arise from:

- Assay conditions : Variations in bacterial strain (ATCC vs. clinical isolates) or culture media (Mueller-Hinton vs. LB broth).

- Solubility limitations : Use of DMSO (>1% v/v) can inhibit bacterial growth, requiring co-solvents like PEG-400.

- Control normalization : Ensure positive controls (e.g., ciprofloxacin) are tested under identical conditions .

Q. What strategies optimize the compound's solubility for in vitro assays?

- Co-solvent systems : Ethanol/PBS (1:9 v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility.

- Derivatization : Introducing polar groups (e.g., –OH or –COOH) at the methylbenzylidene position improves solubility but may reduce membrane permeability .

Q. How does substituent variation on the benzylidene ring affect biological activity?

Structure-activity relationship (SAR) studies show:

- Bromine at position 5 : Enhances antibacterial activity (MIC: 8 μg/mL vs. 32 μg/mL for non-brominated analogs).

- Methoxy vs. methyl groups : Methoxy increases antifungal activity (e.g., Candida albicans IC: 10 μM vs. 18 μM) due to improved hydrogen bonding with fungal ergosterol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.